

a selectivity for ENT1 over other transporters

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Draflazine	
Cat. No.:	B1670937	Get Quote

A Comparative Guide to ENT1 Selectivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity of various compounds for the Equilibrative Nucleoside Transporter 1 (ENT1) over other nucleoside transporters, particularly ENT2. The information presented is supported by experimental data to aid in the selection of appropriate pharmacological tools for research and drug development.

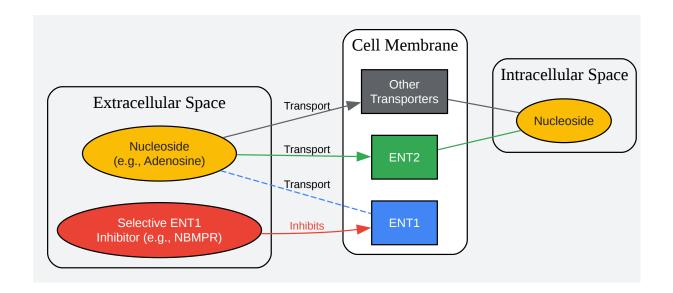
Unveiling the Selectivity of ENT1 Inhibitors

Equilibrative Nucleoside Transporter 1 (ENT1) plays a crucial role in nucleoside salvage pathways and the transport of nucleoside-derived drugs.[1] Distinguishing its activity from other transporters, such as ENT2, is critical for targeted therapeutic strategies. The primary method for differentiating these transporters lies in their varied sensitivity to specific inhibitors.[2]

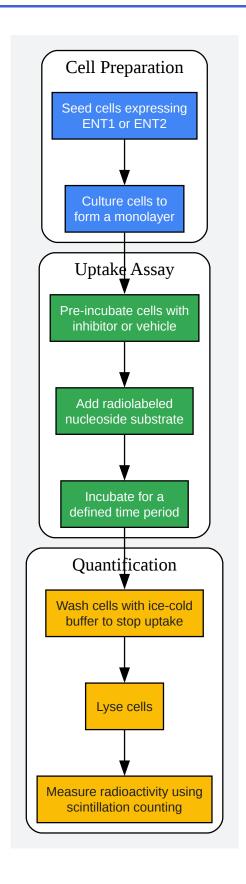
Nitrobenzylmercaptopurine ribonucleoside (NBMPR) is a cornerstone for ENT1 research, exhibiting a high degree of selectivity.[3] Studies have shown a remarkable difference in sensitivity, with IC50 values for NBMPR being in the nanomolar range for ENT1, while ENT2 is only inhibited at micromolar concentrations, representing a difference of up to 7000-fold.[1][3] Other compounds like dipyridamole and dilazep also show preferential inhibition of ENT1, albeit with a lower selectivity margin compared to NBMPR.[3][4][5]

The following diagram illustrates the principle of ENT1 selectivity, where a selective inhibitor primarily blocks ENT1, leaving other transporters like ENT2 largely functional.









Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Dipyridamole analogues as pharmacological inhibitors of equilibrative nucleoside transporters. Identification of novel potent and selective inhibitors of the adenosine transporter function of human equilibrative nucleoside transporter 4 (hENT4) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [a selectivity for ENT1 over other transporters].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1670937#a-selectivity-for-ent1-over-other-transporters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com